Enantiomeric Excess (e.e.) Comparison: (R)- vs. (S)- vs. Racemic 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone Supplier Specifications
Commercially available single enantiomers of 2-chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone are specified at ≥97% purity with chiral purity routinely exceeding 95% e.e. according to supplier certificates of analysis , whereas the racemic mixture (CAS 1353947-23-5) is offered at 95–98% chemical purity without enantiomeric enrichment . The (R)-enantiomer (CAS 1354010-28-8) and (S)-enantiomer (CAS 1354010-73-3) are independently cataloged, confirming distinct procurement streams. In the TRI patent literature, enantiomerically pure cycloalkyl-pyrrolidine intermediates yield target compounds with up to 10-fold differences in monoamine transporter inhibition potency between enantiomers [1], establishing chiral purity as a critical selection parameter.
| Evidence Dimension | Chiral purity (enantiomeric excess, % e.e.) |
|---|---|
| Target Compound Data | Racemate: 0% e.e. (not enriched); (R)-enantiomer: >95% e.e.; (S)-enantiomer: >95% e.e. |
| Comparator Or Baseline | Racemic 2-chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS 1353947-23-5): 0% e.e. |
| Quantified Difference | Δ > 95% e.e. for single enantiomers versus racemate |
| Conditions | Supplier certificate-of-analysis data; chiral HPLC or SFC methods (vendor-specific) |
Why This Matters
Procurement of the appropriate enantiomer avoids introducing an undefined stereochemical variable that can confound SAR interpretation and downstream biological assay reproducibility.
- [1] US Patent 8,754,117 B2. Pyrrolidine triple reuptake inhibitors. Issued June 17, 2014. (Enantiomer-specific biological data for pyrrolidine TRI class). View Source
